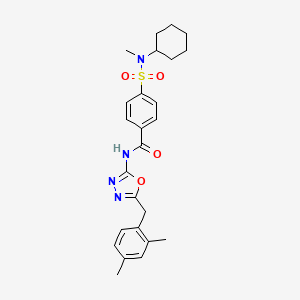

![molecular formula C19H17NO6 B2784661 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,5-dimethylfuran-3-carboxylate CAS No. 1203332-12-0](/img/structure/B2784661.png)

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,5-dimethylfuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,5-dimethylfuran-3-carboxylate is a complex organic molecule. It contains several functional groups including an isoxazole ring, a benzo[b][1,4]dioxin ring, and a furan ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthetic approach to isoxazole derivatives involves the base-catalyzed Claisen–Schmidt condensation of an aldehyde and a ketone to afford a chalcone, which is then transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the resulting compound followed by hydrolysis of the cyano group furnishes the isoxazole scaffold .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR, and mass spectra . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions include Claisen–Schmidt condensation, oxidative cyclization, esterification, and hydrolysis .Applications De Recherche Scientifique

Synthetic Studies and Chemical Structures

Synthetic Approaches and Analogs : Research into synthetic methodologies for related compounds, such as benzodifurans, isoxazoles, and benzofurans, highlights the importance of these structures in developing pharmaceuticals and materials with unique properties. For example, studies on the synthesis of benzodifuranyl derivatives demonstrate the potential for creating compounds with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Applications : Novel derivatives of isoxazole and benzodioxane structures have been synthesized and evaluated for their antimicrobial and antioxidant activities. This indicates the potential utility of complex organic molecules, including those similar to the query compound, in therapeutic applications (Pothuri et al., 2020).

Chemical Properties and Reactions

Chemical Synthesis and Modification : The creation and modification of chemical structures through processes such as acylation, dehydration, and reductive cyclization are fundamental to developing new compounds with potential applications in various scientific fields, including drug development and material science. Studies on the acylation of dimethyl-bz-hydroxybenzofurans and syntheses of dimethylfuroisoflavones exemplify the intricate chemical reactions utilized to achieve these goals (Kawase et al., 1968).

Novel Compound Synthesis for Biological Activities : Research focused on the synthesis of novel compounds, such as dihydro benzofuroisoxazoloazepinones, and their evaluation for antimicrobial, anti-inflammatory, and analgesic activities underlines the continuous search for new therapeutic agents. This research demonstrates the application of complex organic synthesis in discovering potential new drugs (Rajanarendar et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-11-7-15(12(2)25-11)19(21)24-10-14-9-17(26-20-14)13-3-4-16-18(8-13)23-6-5-22-16/h3-4,7-9H,5-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGSTXNPNGQJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,6-Dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784583.png)

![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)

![1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2784587.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2784589.png)

![N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784594.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B2784596.png)

![4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2784597.png)

![4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine](/img/structure/B2784599.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2784600.png)

![Tert-butyl 4-[5-[(Z)-N'-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2784601.png)